N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-4-5-6-9(12)11-7-10(2,13)8-14-3/h4,13H,1,5-8H2,2-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGFMGDWOCUSMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC=C)(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide typically involves the reaction of 2-hydroxy-3-methoxy-2-methylpropanol with pent-4-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : Benzamide core with a 2-hydroxy-1,1-dimethylethyl group.
- Key Differences : Lacks the pent-4-enamide unsaturated bond but shares the N-(hydroxyalkyl)amide motif. The aromatic benzoyl group enhances rigidity compared to the aliphatic pent-4-enamide chain.
N-(tert-Butyl)-2-(4-chlorophenyl)pent-4-enamide Derivatives ()
- Structure : Pent-4-enamide with tert-butyl and chlorophenyl/methoxybenzyl substituents.
- Key Differences : Bulky tert-butyl and aryl groups introduce steric hindrance absent in the target compound. The 4-chlorophenyl group may enhance lipophilicity, impacting bioavailability or reactivity in cross-coupling reactions .
(2S)-N-((S)-1-Hydroxy-3-phenylpropan-2-yl)-2-methylpent-4-enamide ()
- Structure : Chiral pent-4-enamide with a hydroxy-phenylpropyl group.
- Key Differences : Stereochemistry and phenyl group introduce distinct conformational preferences. The hydroxy-phenylpropyl moiety could enhance π-π stacking in biological targets, unlike the methoxy-methylpropyl group in the target compound .
Acid Chloride Intermediate Routes ()
- Procedure: Racemic 2-methyl-4-pentenoic acid is converted to its acid chloride using thionyl chloride, followed by amidation with amino alcohols.
- Comparison : Similar steps (e.g., thionyl chloride activation, solvent use in dioxane) may apply to the target compound’s synthesis. However, the presence of methoxy and methyl groups in the target compound’s side chain may necessitate protective group strategies to prevent undesired side reactions .
Multicomponent Reactions ()
- Procedure : Ugi-type reactions using aldehydes, amines, and isocyanides yield pent-4-enamide derivatives in moderate yields (60–64%).
- Comparison : While efficient for introducing diversity, these methods may struggle with sterically demanding substituents like the 2-methylpropyl group in the target compound .
Spectroscopic and Analytical Data
Table 1: Comparative Spectral Data of Pent-4-enamide Derivatives
- Insights : The target compound’s NMR would likely show characteristic pent-4-enamide vinyl protons (~5.6–5.8 ppm) and carbonyl carbon (~170 ppm). Methoxy groups typically resonate at ~3.3–3.5 ppm in 1H-NMR, distinguishing it from analogues lacking ether substituents .
Biological Activity
N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide, with the molecular formula CHNO and a molecular weight of 201.266 g/mol, is an organic compound characterized by its unique functional groups, including a hydroxy group, a methoxy group, and a pent-4-enamide moiety. This structural composition contributes to its versatility and potential applications in various fields, particularly in medicinal chemistry and biological research.
The biological activity of this compound is primarily linked to its interactions with specific molecular targets, such as enzymes and receptors. The presence of hydroxy and methoxy groups enhances its binding affinity to these targets, suggesting potential roles as enzyme inhibitors or modulators in biochemical pathways. This compound may influence various physiological processes by either inhibiting or stimulating these pathways, which could lead to therapeutic applications in treating diseases.
Research Findings
Recent studies have explored the compound's potential as a biochemical probe or inhibitor. For instance, it has been investigated for its efficacy in modulating enzyme activity, which is crucial for developing new therapeutic agents. The specific interactions at the molecular level are still under investigation, but preliminary findings indicate that it may exhibit significant biological effects.
Case Studies
- Enzyme Inhibition : Preliminary research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to reduced substrate conversion rates, thus altering metabolic processes relevant to disease states.
- Therapeutic Potential : The compound has been evaluated for its therapeutic potential in various disease models, including cancer and metabolic disorders. In vitro studies suggest that it may possess anti-proliferative properties against certain cancer cell lines.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(2-hydroxypropyl)methacrylamide | CHNO | Moderate enzyme inhibition |
| N-(2-hydroxyethyl)acrylamide | CHNO | Low anti-cancer activity |
| N-(2-hydroxy-3-methoxypropyl)acrylamide | CHNO | Significant anti-inflammatory effects |
This table illustrates that while this compound shares structural similarities with other compounds, its specific combination of functional groups may confer distinct biological activities.
Synthesis Methods
The synthesis of this compound typically involves:
- Reactants : The reaction starts with 2-hydroxy-3-methoxy-2-methylpropanol and pent-4-enoyl chloride.
- Catalysts : A base such as triethylamine is used to facilitate the reaction.
- Conditions : The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
The compound's properties include:
- Solubility : Enhanced solubility due to methoxy groups.
- Reactivity : Capable of undergoing oxidation and reduction reactions, making it a versatile intermediate in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
